molecular formula C14H16BrNO B13257568 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane

3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13257568
M. Wt: 294.19 g/mol
InChI Key: QORHXGZVZVNPGE-UHFFFAOYSA-N
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Description

3-(4-Bromobenzoyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a bromobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane typically involves a series of organic reactions. One common method includes the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclo[3.2.1]octane scaffolds from vinylogous carbonates and N-substituted hydroxylamine hydrochlorides .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane is unique due to its specific combination of a bromobenzoyl group and an azabicyclo[3.2.1]octane scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl-(4-bromophenyl)methanone

InChI

InChI=1S/C14H16BrNO/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12/h1-4,10,12-13,16H,5-8H2

InChI Key

QORHXGZVZVNPGE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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